molecular formula C14H13N5O3 B11383252 N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide

N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide

Cat. No.: B11383252
M. Wt: 299.28 g/mol
InChI Key: HRFVJZAZSHDRLZ-UHFFFAOYSA-N
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Description

N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine ring system fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of a nitro group would produce an amine.

Mechanism of Action

The mechanism of action of N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of dihydroorotate dehydrogenase, it binds to the enzyme’s active site, preventing the conversion of dihydroorotate to orotate, a crucial step in pyrimidine biosynthesis . This inhibition disrupts the production of nucleotides, which are essential for DNA and RNA synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide can be compared with other triazolopyrimidine derivatives:

Properties

Molecular Formula

C14H13N5O3

Molecular Weight

299.28 g/mol

IUPAC Name

4-methoxy-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

InChI

InChI=1S/C14H13N5O3/c1-8-7-11(20)19-14(15-8)17-13(18-19)16-12(21)9-3-5-10(22-2)6-4-9/h3-7H,1-2H3,(H2,15,16,17,18,21)

InChI Key

HRFVJZAZSHDRLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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